2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-
Overview
Description
Scientific Research Applications
Synthesis of Antibody-Drug Conjugates (ADCs)
- Application Summary : The compound “2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-” is also known as N3-C4-NHS ester . This compound is used as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
- Methods of Application : The N3-C4-NHS ester is attached to a specific antibody that targets a cancer cell. The other end of the linker is attached to a cytotoxic drug. The ADC is then administered to the patient, where it binds to the cancer cells and releases the drug, killing the cancer cells .
- Results or Outcomes : The use of ADCs can improve the effectiveness of cancer treatment by targeting the drug delivery specifically to cancer cells, thereby reducing the impact on healthy cells .
DNA Synthesis
- Application Summary : The compound “2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-” is also known as 5-Azidopentanoic acid N-hydroxysuccinimide ester . This compound is used as a linker molecule in DNA synthesis .
- Methods of Application : The 5-Azidopentanoic acid N-hydroxysuccinimide ester is used to link nucleotides together to form a DNA molecule .
- Results or Outcomes : The use of this compound in DNA synthesis allows for the creation of specific DNA sequences, which can be used in various research and clinical applications .
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-azidopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O4/c10-12-11-6-2-1-3-9(16)17-13-7(14)4-5-8(13)15/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHPYOOVTLZAOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456258 | |
Record name | 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- | |
CAS RN |
478801-48-8 | |
Record name | 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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